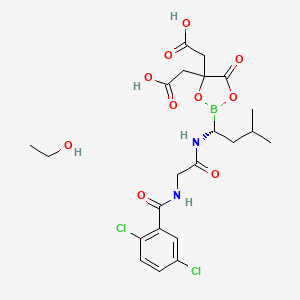

Ixazomib citrate EtOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a modified peptide boronic acid formulated as a stable citrate ester, which rapidly hydrolyzes to the biologically active boronic acid form, ixazomib, under physiological conditions . This compound is notable for being the first oral proteasome inhibitor approved by the FDA for multiple myeloma treatment .

Méthodes De Préparation

The preparation of ixazomib citrate involves several synthetic routes. One efficient, industrially feasible process includes the hydrolysis of a boroester with boric acid, followed by esterification with citric acid. This process can occur in a single pot, making it more streamlined and cost-effective . Another method involves the use of a novel production process where the boroester is hydrolyzed with boric acid and then esterified with citric acid in a single step .

Analyse Des Réactions Chimiques

Ixazomib citrate undergoes various chemical reactions, including hydrolysis and esterification. The compound is known to hydrolyze rapidly to its active form, ixazomib, upon exposure to aqueous solutions or plasma . It is a reversible inhibitor of the 20S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit . Common reagents used in these reactions include boric acid and citric acid . The major product formed from these reactions is the active boronic acid form, ixazomib .

Applications De Recherche Scientifique

Ixazomib citrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in combination with lenalidomide and dexamethasone for the treatment of multiple myeloma . It has shown efficacy in both newly diagnosed and relapsed/refractory multiple myeloma . In biology, ixazomib is used to study the ubiquitin-proteasome system and its role in protein degradation . Its ability to induce apoptosis in multiple myeloma cells makes it a valuable tool in cancer research .

Mécanisme D'action

Ixazomib citrate exerts its effects by inhibiting the proteasome, an enzyme complex responsible for protein degradation within cells. Specifically, it inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated proteins . This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in multiple myeloma cells . At higher concentrations, ixazomib also inhibits the β1 and β2 subunits of the proteasome .

Comparaison Avec Des Composés Similaires

Ixazomib citrate is often compared to other proteasome inhibitors such as bortezomib and carfilzomib. While bortezomib was the first proteasome inhibitor approved for multiple myeloma therapy, ixazomib offers the advantage of oral administration . Carfilzomib, another proteasome inhibitor, is administered intravenously and has a different side effect profile compared to ixazomib . The unique feature of ixazomib is its formulation as a citrate ester, which enhances its stability and allows for oral administration .

Similar Compounds

Bortezomib: The first proteasome inhibitor approved for multiple myeloma treatment.

Carfilzomib: An intravenous proteasome inhibitor with a different side effect profile.

Oprozomib: Another oral proteasome inhibitor currently under investigation.

Ixazomib citrate stands out due to its oral bioavailability and favorable safety profile, making it a valuable addition to the arsenal of treatments for multiple myeloma .

Propriétés

Formule moléculaire |

C22H29BCl2N2O10 |

|---|---|

Poids moléculaire |

563.2 g/mol |

Nom IUPAC |

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid;ethanol |

InChI |

InChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1 |

Clé InChI |

RZFIIPNPSUJOHI-UQKRIMTDSA-N |

SMILES isomérique |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |

SMILES canonique |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)

![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)

![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)